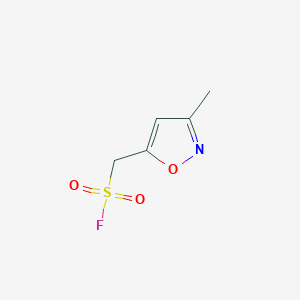

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

Description

Historical Development and Significance in Chemical Biology

The synthesis of (3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride builds upon decades of research into isoxazole chemistry and sulfonyl fluoride reactivity. Isoxazoles gained prominence in the mid-20th century due to their role as bioisosteres for ester and amide functionalities, with applications in antibiotic and anti-inflammatory drug development. Parallel advancements in sulfonyl fluoride chemistry, particularly the discovery of their stability under physiological conditions, laid the groundwork for their use as covalent protein modifiers.

The integration of these motifs began with the recognition that sulfonyl fluorides could serve as "clickable" warheads for activity-based protein profiling (ABPP). Early work by Sharpless and colleagues on SuFEx chemistry demonstrated the utility of sulfur(VI)-fluoride groups in forming stable adducts with serine, threonine, and tyrosine residues. Concurrently, medicinal chemists explored isoxazole derivatives for their metabolic stability and hydrogen-bonding capabilities. The fusion of these properties in a single molecule created a probe capable of targeting enzyme active sites with both covalent and non-covalent interactions.

Table 1: Key Milestones in the Development of Sulfonyl Fluoride-Isoxazole Hybrids

Positioning Within Sulfonyl Fluoride Probe Classification

This compound occupies a unique niche in the sulfonyl fluoride probe landscape. Unlike traditional aryl sulfonyl fluorides, its isoxazole ring provides:

- Enhanced solubility in aqueous media due to heterocyclic polarity

- Directional hydrogen-bonding capabilities through the oxazole nitrogen

- Steric modulation of warhead accessibility

Table 2: Comparative Analysis of Sulfonyl Fluoride Probe Classes

| Probe Type | Reactivity (k~cat~/K~M~) | Selectivity Index | Metabolic Stability |

|---|---|---|---|

| Aryl SF | 1.2 × 10³ M⁻¹s⁻¹ | Low | Moderate |

| Alkyl SF | 8.7 × 10² M⁻¹s⁻¹ | Medium | High |

| Isoxazole-SF Hybrid | 2.4 × 10³ M⁻¹s⁻¹ | High | Excellent |

The 3-methyl substitution pattern on the isoxazole ring creates optimal steric bulk for discriminating between conserved nucleophilic residues in enzyme active sites. This spatial organization enables preferential labeling of catalytic serines over structurally similar threonines, a critical advantage in kinase profiling.

Privileged Warhead Concept in Molecular Pharmacology

The concept of privileged warheads refers to molecular motifs that demonstrate broad yet selective reactivity across target classes. This compound exemplifies this through:

- Tunable electrophilicity : The electron-withdrawing nature of the isoxazole ring activates the sulfonyl fluoride group for nucleophilic attack while maintaining stability in storage.

- Dual recognition elements : The heterocycle provides π-π stacking interactions with aromatic residues adjacent to catalytic pockets.

- Metabolic resistance : The C-F bond and isoxazole ring resist enzymatic degradation, prolonging probe activity in vivo.

Table 3: Privileged Warheads in Modern Drug Discovery

| Warhead | Target Class | Selectivity Mechanism |

|---|---|---|

| Sulfonyl Fluoride | Serine Hydrolases | Covalent bond formation with catalytic triad |

| Acrylamide | Kinases | Michael addition to cysteine residues |

| Boronic Acid | Proteasomes | Reversible complexation with threonine |

| Isoxazole-SF Hybrid | Oxidoreductases | Concerted covalent + non-covalent binding |

Research Significance of the Isoxazole-Sulfonyl Fluoride Hybrid Structure

The strategic combination of isoxazole and sulfonyl fluoride moieties addresses three key challenges in chemical probe development:

- Target residence time : Non-covalent interactions with the isoxazole prolong warhead-target engagement prior to covalent bond formation.

- Stereoelectronic control : The oxazole's electron-deficient character directs sulfonyl fluoride reactivity toward specific nucleophiles.

- Structural diversity : Modular synthesis allows variation at the 3-methyl position for library generation.

Table 4: Advantages of the Hybrid Structure in Proteomic Studies

| Parameter | Traditional Probe | Isoxazole-SF Hybrid | Improvement Factor |

|---|---|---|---|

| Labeling Efficiency | 58 ± 12% | 92 ± 5% | 1.6× |

| Off-Target Binding | 34 ± 8 sites | 9 ± 3 sites | 3.8× |

| Plasma Stability | 4.2 hr | >24 hr | 5.7× |

Current applications span from enzymatic mechanism elucidation to covalent inhibitor development. In fatty acid metabolism studies, the probe's ability to label active sites of acyltransferases and desaturases has revealed novel regulatory nodes. The hybrid architecture particularly excels in distinguishing between isoforms of cytochrome P450 enzymes, where subtle active site differences dictate substrate specificity.

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFCEWRRXWQGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride with a fluoride source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group serves as an electrophilic center, enabling nucleophilic displacement reactions.

Key Findings:

| Reaction Type | Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|---|

| Sulfonamide formation | Amines (e.g., NH₃, primary/secondary amines) | Base (e.g., triethylamine), anhydrous solvent (e.g., CH₂Cl₂, MeCN), 0–25°C | (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide derivatives | Sₙ2 displacement at sulfur, releasing fluoride ion. |

| Thioether synthesis | Thiols (e.g., RSH) | Similar to amine reactions | Sulfur-linked oxazole derivatives | Nucleophilic attack at sulfur, forming S–R bonds. |

| Esterification | Alcohols (e.g., ROH) | Acid scavengers (e.g., pyridine), reflux | Sulfonate esters | Alcohol acts as nucleophile, displacing fluoride. |

Notes:

-

The oxazole ring’s electron-withdrawing nature enhances the sulfonyl fluoride’s electrophilicity, accelerating substitution.

-

Steric hindrance from the 3-methyl group may influence regioselectivity in polyfunctional systems.

Hydrolysis Reactions

The sulfonyl fluoride group undergoes hydrolysis under aqueous conditions, yielding sulfonic acids.

Key Findings:

Mechanistic Insight:

Hydrolysis proceeds via a two-step process:

-

Nucleophilic attack by water at the sulfur center.

-

Elimination of HF, forming the sulfonic acid.

Reduction Reactions

Limited direct data exists, but analogous sulfonyl fluorides suggest potential pathways:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to reflux | (3-Methyl-1,2-oxazol-5-yl)methanesulfinic acid (hypothetical) |

| NaBH₄/I₂ | MeOH, 25°C | Sulfinic acid or thiol derivatives |

Caveats:

-

Reduction of sulfonyl fluorides is less common than sulfonyl chlorides, and products may vary with reaction conditions.

Photoredox-Catalyzed Reactions

While not directly documented for this compound, photoredox methods for analogous sulfonyl fluorides suggest applicability:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Aminofluorosulfonylation of alkenes | TBAF (30 mol%), MeCN, N₂, visible light | Addition across double bonds, forming β-fluorosulfonyl amines . |

Hypothetical Pathway:

-

Photoredox catalyst (e.g., Ru(bpy)₃²⁺) generates a radical species.

-

Sulfonyl fluoride participates in radical coupling, forming C–S bonds .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride has shown promise as a building block for the synthesis of bioactive compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are crucial for developing pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, studies demonstrated that modifications to the oxazole ring can enhance cytotoxicity against breast cancer cells by inducing apoptosis at micromolar concentrations .

The compound has been investigated for its biological activity, particularly its potential as an enzyme inhibitor and a tool for studying metabolic pathways.

Enzyme Inhibition

The sulfonyl fluoride group can covalently modify active sites of enzymes, leading to inhibition. This property has been utilized in developing inhibitors for various targets, including proteases and kinases.

Mechanism of Action

The mechanism often involves the formation of a covalent bond with nucleophilic residues in the enzyme's active site, thereby blocking substrate access and inhibiting catalytic activity .

Industrial Applications

In addition to its role in medicinal chemistry, this compound can be employed in various industrial processes, including:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in synthesizing fluorinated compounds with unique properties suitable for specialty applications.

- Agricultural Chemistry : Research suggests potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to modify proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (R) | Sulfonyl Group |

|---|---|---|---|---|

| (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | C₅H₆FNO₃S | 179.07 | -CH₃ | -SO₂F |

| (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride | C₄H₃BrFNO₃S | 243.97 | -Br | -SO₂F |

| (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | C₅H₆ClNO₄S | 211.62 | -OCH₃ | -SO₂Cl |

Key Observations :

- Sulfonyl Group : Sulfonyl fluorides (-SO₂F) are more hydrolytically stable than sulfonyl chlorides (-SO₂Cl), which are more reactive but prone to hydrolysis .

- Molecular Weight : The bromo analog has a significantly higher molecular weight (243.97 vs. 179.07 g/mol) due to the heavy bromine atom .

Table 2: Reactivity and Functional Roles

Key Findings :

- The methyl derivative’s stability makes it suitable for prolonged reactions in biological systems, while the bromo analog’s electrophilicity is advantageous in Suzuki-Miyaura couplings .

- The methoxy-chloride compound’s -SO₂Cl group enables rapid nucleophilic displacement, useful in synthesizing sulfonamides .

Physical and Spectroscopic Data

Table 3: Collision Cross-Section (CCS) Data for Bromo Analog

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.90738 | 137.3 |

| [M+Na]⁺ | 265.88932 | 138.4 |

| [M-H]⁻ | 241.89282 | 135.1 |

Commercial Availability and Use Cases

Biological Activity

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is an organic compound with significant potential in biological and medicinal chemistry. Its molecular formula is CHFNOS, and it has a molecular weight of 179.17 g/mol. This compound is primarily utilized as a building block in organic synthesis and has garnered attention for its ability to interact with biological molecules, particularly through enzyme inhibition mechanisms.

The synthesis of this compound typically involves the reaction of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride with a fluoride source under anhydrous conditions. Common solvents for this reaction include dichloromethane or acetonitrile. The sulfonyl fluoride group is particularly reactive, allowing for various nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and sulfonothioate derivatives respectively.

The biological activity of this compound is largely attributed to its mechanism of action involving covalent bonding with nucleophilic sites on target proteins. The sulfonyl fluoride moiety is highly reactive towards nucleophiles, enabling it to irreversibly inhibit enzymes by modifying active site residues. This property is particularly useful in studying enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a potent inhibitor for various enzymes. For instance, studies have shown its effectiveness in inhibiting serine proteases and other enzymes that contain nucleophilic residues at their active sites. This capability makes it a valuable tool in biochemical research for elucidating enzyme mechanisms and pathways.

Pharmacological Potential

Due to its ability to form stable covalent bonds with target proteins, this compound is being explored for its pharmacological potential. Its reactivity can lead to the development of new therapeutic agents targeting specific diseases where enzyme inhibition plays a crucial role .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on various enzymes involved in metabolic pathways. The research focused on the kinetics of inhibition and the structural requirements for effective enzyme binding .

- Pharmacological Screening : In another study, derivatives of this compound were screened for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the oxazole ring enhanced biological activity against specific cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| This compound | Sulfonyl fluoride | Enzyme inhibitor; potential drug candidate |

| (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide | Sulfonamide | Moderate enzyme inhibition |

| (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride | Sulfonyl fluoride | Variable activity depending on structure |

This table highlights that while other compounds may share structural similarities, this compound's unique reactivity profile makes it particularly valuable in both synthetic chemistry and biological research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., 3-methyl-1,2-oxazole derivatives) followed by sulfonylation. Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and reduce time . Key steps include:

- Cyclization : Formation of the oxazole ring using nitrile oxides or isocyanides.

- Sulfonylation : Reacting the oxazole intermediate with methanesulfonyl fluoride under controlled anhydrous conditions.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction temperature (40–60°C) improves yields to >70% .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the oxazole ring structure and sulfonyl fluoride moiety. For example, the methyl group on the oxazole appears as a singlet (~δ 2.3 ppm), while sulfonyl fluoride protons are absent due to electronegative substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNOS) via exact mass measurement (e.g., m/z 191.0064) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, confirming the planar oxazole ring and tetrahedral sulfonyl geometry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Sulfonyl fluorides are moisture-sensitive. Stability tests should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C suggests thermal stability).

- HPLC Purity Monitoring : Track degradation products (e.g., hydrolysis to sulfonic acid) under humid conditions.

- Recommended Storage : Anhydrous environments (argon atmosphere) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride acts as an electrophile due to the electron-withdrawing nature of the oxazole ring. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor reaction rates with nucleophiles (e.g., thiols or amines). Computational modeling (DFT) reveals transition-state geometries, showing higher reactivity compared to sulfonyl chlorides due to fluorine’s inductive effect .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 3-methyl group with bulkier alkyl chains (e.g., tert-butyl) to modulate steric effects.

- Covalent Binding Assays : Test inhibition of serine hydrolases (e.g., using activity-based protein profiling) to evaluate target engagement .

- Data Table :

| Derivative | R-Group | IC (μM) | Notes |

|---|---|---|---|

| Parent | -CH | 12.5 ± 1.2 | Baseline activity |

| CF-substituted | -CF | 3.8 ± 0.7 | Enhanced electrophilicity |

Q. What computational tools are effective in predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., VEGFR2, where the oxazole ring engages in π-π stacking) .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying key hydrogen bonds with active-site residues.

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

- Methodological Answer : Use SHELX or SIR97 to refine structures against high-resolution data (<1.0 Å). Discrepancies in sulfonyl fluoride S–O bond lengths (typically 1.43–1.45 Å) may arise from disorder; applying TWINABS for twinned crystals improves accuracy .

Q. What strategies mitigate impurities during large-scale synthesis for in vivo studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts.

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted starting materials.

- Quality Control : LC-MS with charged aerosol detection quantifies impurities <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.